Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at the 7-position, a chlorine atom at the 4-position, and a methyl ester at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases or viral enzymes . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving halogenated intermediates and benzylamine derivatives .
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
methyl 7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-15(20)12-7-11-13(16)17-9-18-14(11)19(12)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
OAKPFERVRKTLNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Methyl-3,3-Dichloroacrylonitrile
In solvent A (e.g., cyclohexane or acetonitrile), 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate under Lewis acid catalysis (e.g., ZnCl₂) to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV). Optimal conditions include a 1:1.5–6.0 molar ratio of reactants and temperatures of 30–110°C.
Cyclization with Formamidine Salt
Formula IV undergoes cyclization with formamidine acetate in methanol or ethanol under basic conditions (e.g., sodium methoxide). The reaction proceeds via addition-condensation at 0–50°C, followed by HCl elimination at 50–110°C to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This method achieves a 90.2% yield and 99.3% purity.
Installation of the 6-Carboxylate Group
The methyl carboxylate at position 6 is introduced via esterification or late-stage functionalization:
Cyano Hydrolysis and Esterification
Starting with a 6-cyano precursor (e.g., 4-chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile), acidic hydrolysis (H₂SO₄, H₂O) generates the carboxylic acid, which is then treated with methanol and H₂SO₄ to form the ester. PMC10226129 notes that this route achieves 70–80% yields but risks pyrrole ring degradation under harsh conditions.
Direct Esterification During Cyclization
The Chinese patent CN110386936B suggests incorporating the ester group early by using methyl cyanoacetate as a starting material. This method streamlines synthesis but requires precise stoichiometry to avoid side products.
Integrated Synthetic Routes
Combining the above steps, three validated routes emerge:
Route A: Sequential Functionalization
Yield : 62–75% overall.
Route B: Convergent Synthesis
Yield : 68–78% overall.
Route C: One-Pot Cyclization-Esterification
Using methyl 3,3-dichloroacrylate and benzylamine in trimethyl orthoformate, followed by formamidine cyclization. This method reduces purification steps but achieves lower yields (55–60%).
Optimization and Challenges
Solvent and Catalyst Selection
Byproduct Management
-
Over-alkylation at N-3 is mitigated using bulky bases (e.g., DBU).
-
Chloride displacement at C-4 is minimized by maintaining pH < 8 during esterification.
Analytical Characterization
| Technique | Key Data for Target Compound | Source |
|---|---|---|
| ¹H NMR | δ 8.45 (s, 1H, H-2), 7.35–7.25 (m, 5H, benzyl), 3.95 (s, 3H, COOCH₃) | |
| LC-MS | m/z 332.1 [M+H]⁺ | |
| HPLC Purity | 98.5–99.3% (C18 column, 0.1% TFA/MeCN gradient) |
Industrial-Scale Considerations
The Chinese patent emphasizes cost-effective bulk synthesis using recyclable solvents (e.g., methanol) and low catalyst loadings (0.5–10% ZnCl₂). Waste generation is reduced by 40% compared to traditional routes involving POCl₃.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions: Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide in methanol are commonly used.
Oxidation: Potassium osmate hydrate and sodium periodate are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to act as a scaffold for the development of drugs targeting multiple biological pathways.
- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties by inhibiting key receptor tyrosine kinases involved in tumor growth and angiogenesis. The compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) contributes to its potential as an anticancer agent .
- Antiviral Properties : Recent studies have explored the antiviral activity of pyrrolo[2,3-d]pyrimidines against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that this compound could be further investigated for antiviral applications .
Biological Research Applications
The compound has been utilized in various biological studies due to its ability to modulate cellular pathways:
- Mechanism of Action Studies : Investigations into the pharmacodynamics of this compound have focused on its interactions with cellular receptors and enzymes. By understanding these mechanisms, researchers can identify potential therapeutic targets for drug development.
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can reduce the proliferation of cancer cells by disrupting essential signaling pathways. This makes it a candidate for further exploration in cancer therapy .
Synthetic Chemistry
In synthetic chemistry, this compound is valuable for its versatility in forming various derivatives through chemical modifications:
- Synthesis of New Derivatives : The compound can be modified to create new derivatives with enhanced biological activity or selectivity against specific targets. This adaptability is crucial for developing novel therapeutics.
- Pharmaceutical Intermediate : It serves as an important intermediate in the synthesis of other active pharmaceutical ingredients (APIs), facilitating the production of complex molecules required in drug formulations .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Anticancer Drug Development : A study demonstrated that a derivative of this compound exhibited potent inhibitory effects on diverse cancer cell lines, leading to reduced tumor growth in preclinical models.
- Antiviral Research : Another investigation revealed that modifications to the pyrrolo[2,3-d]pyrimidine structure enhanced antiviral activity against ZIKV, indicating potential for therapeutic use against viral infections.
Mechanism of Action
The mechanism of action of Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but analogs with similar substituents (e.g., compound 26 in ) melt at 175–176°C. Ethyl 4-chloro-5-hydroxy-2,7-dimethyl derivative: Higher melting point (~269°C) due to hydrogen bonding from the hydroxyl group . 4-Chloro-6-methyl-7-phenyl analog: Lower melting point (~97–98°C) attributed to reduced polarity .
Spectroscopic Data :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
- Methodology :
- Cyclization : React α-bromomethylbenzylketones with formamide under reflux to form pyrrole intermediates, followed by cyclization to yield pyrrolo[2,3-d]pyrimidin-4-ones .
- Chlorination : Treat intermediates with POCl₃ at reflux to introduce the chlorine substituent at the 4-position .
- Esterification : Use methanol or ethanol in the presence of acid catalysts to form the methyl/ethyl carboxylate derivatives .
- Key Steps :
- Nitrogen protection during ketone reactions to prevent oxidation .
- Purification via silica gel chromatography to isolate intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure .
- HRMS : Validate molecular weight and fragmentation patterns .
- Melting Point Analysis : Assess purity (e.g., decomposition >300°C for related compounds) .
- Data Interpretation :
- Compare spectral data with structurally similar pyrrolo[2,3-d]pyrimidines (e.g., 6-benzoyl derivatives) to resolve ambiguities .
Q. What are the primary pharmacological applications of this compound?
- Biological Role :
- Acts as a kinase inhibitor scaffold, targeting EGFR, Her2, and VEGFR2 .
- Intermediate for drugs like Tofacitinib (JAK inhibitor) .
- Experimental Design :
- Use in vitro kinase assays (IC₅₀ determination) and cell proliferation studies to evaluate potency .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the chlorination step?
- Variables to Test :
- Catalysts : Substitute POCl₃ with PCl₅ or SOCl₂ to reduce side reactions .
- Solvents : Compare dichloroethane (reflux) vs. DMF (room temperature) for regioselectivity .
- Temperature Control : Gradual heating (80–120°C) to prevent decomposition .
- Data Analysis :
- Monitor reaction progress via TLC and quantify yields using HPLC .
Q. How to resolve contradictions in reported biological activity across studies?
- Case Example : Discrepancies in kinase inhibition profiles (e.g., CDK2 vs. EGFR selectivity).
- Hypotheses :
- Substituent effects (e.g., benzyl vs. 2,4-dichlorobenzyl groups alter binding affinity) .
- Assay variability (e.g., ATP concentration differences in kinase assays) .
- Validation :
- Perform competitive binding assays with radiolabeled ATP .
- Use molecular docking to compare binding modes across kinase isoforms .
Q. What computational tools are recommended for predicting synthetic pathways or reactivity?
- Tools :
- ICReDD Platform : Combines quantum chemical calculations (e.g., DFT) and experimental data to optimize reaction paths .
- Reaxys/Scifinder : Identify analogous reactions (e.g., chlorination of pyrrolo[2,3-d]pyrimidines) .
- Workflow :
- Simulate transition states for chlorination steps to identify energy barriers .
- Validate predictions with small-scale experiments (mg quantities) .
Q. How do substituents (e.g., benzyl, chloro) influence the compound’s reactivity and bioactivity?
- Comparative Studies :
- Reactivity : Ethyl groups at the 5-position enhance solubility but reduce electrophilicity at the 4-chloro site .
- Bioactivity : Benzyl derivatives show improved kinase inhibition vs. methyl analogs due to hydrophobic interactions .
- Methodology :
- Synthesize analogs (e.g., 5-ethyl, 7-methyl) and compare IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
